molecular formula C16H16O4 B3055938 4-(benzyloxy)-2,6-dimethoxybenzaldehyde CAS No. 679428-14-9

4-(benzyloxy)-2,6-dimethoxybenzaldehyde

Cat. No.: B3055938
CAS No.: 679428-14-9
M. Wt: 272.29 g/mol
InChI Key: YHMXRPWCVSRREV-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C16H16O4. It is a benzaldehyde derivative characterized by the presence of benzyloxy and dimethoxy functional groups attached to the benzene ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-2,6-dimethoxybenzaldehyde typically involves the benzylation of 2,6-dimethoxybenzaldehyde. A common method includes the reaction of 2,6-dimethoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as crystallization or chromatography, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

    Oxidation: 4-(Benzyloxy)-2,6-dimethoxybenzoic acid.

    Reduction: 4-(Benzyloxy)-2,6-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-2,6-dimethoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-2,6-dimethoxybenzaldehyde depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with cellular receptors. The benzyloxy and dimethoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

  • 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde
  • 4-(Benzyloxy)-3-methoxybenzaldehyde
  • 2,6-Dimethoxybenzaldehyde

Comparison: 4-(Benzyloxy)-2,6-dimethoxybenzaldehyde is unique due to the specific positioning of the benzyloxy and dimethoxy groups, which can significantly influence its reactivity and biological activity compared to similar compounds. For instance, the presence of the benzyloxy group at the para position relative to the aldehyde group can enhance its stability and alter its electronic properties, making it a valuable intermediate in organic synthesis.

Biological Activity

Overview

4-(Benzyloxy)-2,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C16H16O4, characterized by the presence of benzyloxy and dimethoxy functional groups. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The structural features of this compound significantly influence its biological activity. The positioning of the benzyloxy and dimethoxy groups affects the compound's reactivity and interaction with biological targets.

PropertyDescription
Molecular FormulaC16H16O4
Functional GroupsBenzyloxy, Dimethoxy
Molecular Weight272.30 g/mol
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's derivatives have been studied for their potential to inhibit key enzymes and receptors involved in various diseases.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit notable inhibitory activity against monoamine oxidase B (MAO-B), a target relevant for neurodegenerative diseases such as Parkinson's disease. For instance, one derivative demonstrated an IC50 value of 0.062 µM for MAO-B inhibition, showcasing its potency compared to existing treatments like rasagiline and safinamide .

Biological Activities

The compound has been evaluated for several biological activities:

  • Antioxidant Activity : Exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
  • Cytotoxicity : Evaluated using WST-8 assays on various cancer cell lines, showing promising results in inhibiting cell proliferation .

Case Studies

  • Neuroprotective Effects : A study focused on a derivative of this compound reported its ability to protect neuronal cells against oxidative damage while also exhibiting anti-inflammatory properties. This positions it as a candidate for further development in treating neurodegenerative conditions .
  • Anticancer Properties : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. These findings highlight the potential application of this compound in cancer therapy .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Study FocusFindings
MAO-B InhibitionIC50 = 0.062 µM; competitive inhibition
Antioxidant ActivityORAC = 2.27 Trolox equivalent
CytotoxicityEffective against H4IIE-C3 cancer cells

Properties

IUPAC Name

2,6-dimethoxy-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-15-8-13(9-16(19-2)14(15)10-17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMXRPWCVSRREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404816
Record name 4-benzyloxy-2,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679428-14-9
Record name 4-benzyloxy-2,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-2,6-dimethoxybenzaldehyde (1.0 g, 5.49 mmol), benzyl alcohol (0.65 g, 6.01 mmol) and tributylphosphine (1.5 g, 7.41 mmol) in tetrahydrofuran (120 ml) was added 1,1′-(azodicarbonyl)dipiperidine (1.8 g, 7.13 mmol) by small portions, and the mixture was stirred at room temperature for 18 hrs. Diethyl ether (120 ml) was added to the reaction mixture, the precipitated insoluble material was filtered off and the filtrate was concentrated under reduced pressure. The residue was subjected to silica gel chromatography (ethyl acetate:hexane=2:3-1:1) to give 4-benzyloxy-2,6-dimethoxybenzaldehyde (1.2 g) as pale-yellow crystals. Separately, a solution of ethyl diethylphosphono acetate (1.1 g, 4.91 mmol) and 60% sodium hydride (0.17 g, 4.25 mmol) in tetrahydrofuran (40 ml) was stirred under ice-cooling for 10 min. A solution of 4-benzyloxy-2,6-dimethoxybenzaldehyde (1.2 g) was added, and the mixture was stirred while elevating the temperature to room temperature for 5 hrs. The reaction solution was diluted with ethyl acetate, washed successively with aqueous citric acid solution, water and aqueous sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure. The obtained residue was washed with diethyl ether-hexane to give the title compound (1.2 g) as colorless crystals. yield 64%. MS 343.1 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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